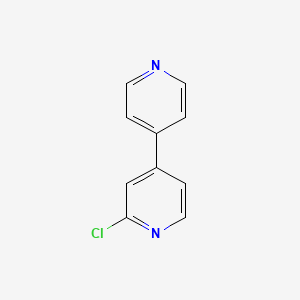

2-Chloro-4,4'-bipyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBDQGQDWTZZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543157 | |

| Record name | 2-Chloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53344-73-3 | |

| Record name | 2-Chloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4,4'-bipyridine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,4'-bipyridine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two pyridine rings and a strategically positioned chlorine atom, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in pharmaceutical research and drug development.

Physicochemical Properties

This compound is typically a solid at room temperature, and its key properties are summarized in the table below. While a precise melting point is not consistently reported in publicly available literature, its high boiling point is indicative of a stable crystalline structure. Its solubility is generally good in common organic solvents, a characteristic that facilitates its use in a variety of reaction conditions.

| Property | Value | Reference(s) |

| CAS Number | 53344-73-3 | [1][2] |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 313 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| Storage | Inert atmosphere, room temperature | [3] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the chlorination of the corresponding 4,4'-bipyridine-N,N'-dioxide. This precursor can be prepared by the oxidation of 4,4'-bipyridine. The subsequent reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃), introduces the chlorine atom at the 2-position of one of the pyridine rings.[4]

Detailed Experimental Protocol: Synthesis from 4,4'-bipyridine-N,N'-dioxide

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4,4'-bipyridine-N,N'-dioxide

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated potassium carbonate (K₂CO₃) solution

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, suspend 4,4'-bipyridine-N,N'-dioxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 eq).

-

Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the release of HCl gas.

-

Neutralize the acidic solution by the slow addition of a saturated solution of potassium carbonate (K₂CO₃) until the pH is approximately 7-8. A precipitate will form.

-

Collect the crude product by vacuum filtration.

-

Wash the solid precipitate with cold water and then with a small amount of cold acetone to remove impurities.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the presence of the chlorine atom at the 2-position, which is activated towards nucleophilic substitution and is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of functionalized bipyridine derivatives. These products are of significant interest in medicinal chemistry and materials science.[5][6]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Schlenk tube or round-bottom flask

-

Inert atmosphere (Argon or Nitrogen)

-

Magnetic stirrer and heating plate

-

Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

-

To a Schlenk tube or a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

-

Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4,4'-bipyridine.[7][8][9]

Applications in Drug Discovery and Development

Bipyridine scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceutical drugs.[5] The ability to functionalize the bipyridine core is crucial for modulating the pharmacological properties of these molecules. This compound serves as a key intermediate in this context, providing a reactive handle for the introduction of diverse molecular fragments.[10]

The 2-aryl-4,4'-bipyridine derivatives synthesized from this compound can be further elaborated to create libraries of compounds for high-throughput screening in drug discovery programs. These compounds have potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases, owing to the ability of the bipyridine motif to coordinate with metal ions in metalloenzymes and to participate in various biological interactions.[11] While specific examples of marketed drugs that directly use this compound as a starting material are not readily found in public literature, its utility as a versatile building block for creating novel chemical entities with therapeutic potential is well-established within the medicinal chemistry community.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of a wide range of functionalized bipyridine derivatives. These products are of significant interest to researchers in academia and industry, especially those involved in drug discovery and the development of new materials. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the advancement of chemical sciences.

References

- 1. americanelements.com [americanelements.com]

- 2. 53344-73-3 | this compound - Moldb [moldb.com]

- 3. This compound | 53344-73-3 [sigmaaldrich.com]

- 4. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. mlunias.com [mlunias.com]

- 11. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4,4'-bipyridine molecular weight and formula

An In-depth Technical Guide to 2-Chloro-4,4'-bipyridine: Synthesis, Reactivity, and Applications

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique electronic and structural properties, characterized by the presence of a reactive chlorine atom and two nitrogen-containing pyridine rings, make it a versatile precursor for a wide array of complex molecules. This guide provides a comprehensive overview of its core properties, synthesis, chemical reactivity, and significant applications, particularly in the fields of drug discovery and materials science. For researchers and development professionals, understanding the nuances of this molecule is key to leveraging its full potential in creating novel functional materials and therapeutic agents.

Core Molecular Profile

This compound is an organic compound identified by its distinct molecular structure and properties. The fundamental characteristics are summarized below, providing essential data for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2][3] |

| CAS Number | 53344-73-3 | [1][2] |

| IUPAC Name | 2-chloro-4-(pyridin-4-yl)pyridine | [1] |

| Synonyms | 2-Chloro-4,4'-bipyridyl, 2-Chloro-4-(4-pyridyl)pyridine | [1] |

| Appearance | Solid |

Physicochemical and Safety Data

The physical properties and safety information are crucial for proper handling, storage, and experimental design.

| Property | Value | Source(s) |

| Boiling Point | 313 °C at 760 mmHg | [1] |

| Density | 1.245 g/cm³ | [1] |

| Flash Point | 172 °C | [1] |

| Storage | Inert atmosphere, room temperature |

Safety Profile: The compound is classified with the following GHS hazard statements, necessitating careful handling in a laboratory setting.

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]

Synthesis and Mechanistic Considerations

The synthesis of substituted bipyridines often relies on transition-metal-catalyzed cross-coupling reactions. While specific literature for the direct synthesis of this compound is not detailed, a highly plausible and industrially relevant approach is the nickel-catalyzed reductive homocoupling of a 2-chloro-4-halopyridine precursor. This method is efficient for creating symmetrical bipyridines.[4]

Causality in Method Selection: Nickel catalysis is particularly effective for this type of transformation due to its ability to undergo a facile Ni(0)/Ni(II) catalytic cycle.[4] Manganese powder is often used as a terminal reductant because it is inexpensive and effective at regenerating the active Ni(0) catalyst from the Ni(II) species formed after reductive elimination. The reaction typically does not require an external ligand, as the pyridine substrate or the bipyridine product can coordinate to the nickel center to stabilize the catalytic species.[4]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by two key features: the electrophilic carbon atom attached to the chlorine and the lone pair of electrons on the nitrogen atoms.

A. Cross-Coupling Reactions: The chloro-substituent at the 2-position is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the facile introduction of various functional groups (alkyl, aryl, amino, etc.), making it an indispensable intermediate in the synthesis of complex pharmaceutical compounds and functional materials.[5][6] Halogenated pyridine derivatives are crucial in drug discovery for building molecular scaffolds that target a wide range of diseases.[5]

B. Ligand Synthesis and Coordination Chemistry: As a bipyridine, the molecule functions as a bidentate chelating ligand, readily forming stable complexes with a vast number of transition metal ions.[7] These metal complexes are central to many areas of research:

-

Catalysis: Bipyridine-ligated metal complexes are widely used as catalysts in organic synthesis.[6][8]

-

Materials Science: The formation of stable metal complexes is exploited in the development of luminescent materials, sensors, and metal-organic frameworks (MOFs).[3][6]

-

Oncology Research: Platinum(II) complexes containing substituted bipyridine ligands have been synthesized and evaluated for their in-vitro anti-proliferative activities against human cancer cell lines, with some showing enhanced activity compared to cisplatin.[9]

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | CAS 53344-73-3 [matrix-fine-chemicals.com]

- 3. 53344-73-3 | this compound - Moldb [moldb.com]

- 4. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,2'-Bipyridine CAS#: 366-18-7 [m.chemicalbook.com]

- 8. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 2-Chloro-4,4'-bipyridine starting materials

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,4'-bipyridine: Starting Materials and Core Methodologies

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, materials science, and coordination chemistry. Its strategic importance lies in its bifunctional nature: the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution or cross-coupling reactions, while the nitrogen atoms of the bipyridine core serve as excellent ligands for metal catalysts or as precursors for viologen-type compounds.[1][2] The precise and efficient synthesis of this molecule is therefore of paramount importance for researchers and drug development professionals.

This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols. We will delve into the classic deoxygenative chlorination pathway and explore modern cross-coupling strategies, offering insights grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several distinct pathways, primarily dictated by the availability of starting materials and the desired scale of the reaction. The two most prominent strategies involve either the post-modification of a pre-formed bipyridine core or the construction of the bipyridine ring system with the chlorine atom already in place.

References

Spectroscopic Characterization of 2-Chloro-4,4'-bipyridine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,4'-bipyridine is a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. As a substituted bipyridine, it serves as a versatile ligand for the formation of metal complexes with diverse applications, including catalysis and photoluminscence. The presence of the chloro-substituent introduces a site for further functionalization, making it a valuable building block in organic synthesis. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its coordination behavior and reactivity. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, integrating predictive analysis based on structurally related compounds due to the limited availability of direct experimental spectra in public databases.

Molecular Structure and Analysis

The molecular structure of this compound consists of two pyridine rings linked at the 4 and 4' positions, with a chlorine atom substituted at the 2-position of one of the rings. This substitution breaks the symmetry of the 4,4'-bipyridine core, leading to a more complex spectroscopic signature than the parent compound.

Caption: Molecular structure and key identifiers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the seven protons. The chloro-substituent and the nitrogen atoms in the pyridine rings significantly influence the chemical shifts. The predicted ¹H NMR data is summarized in the table below, based on the analysis of related substituted bipyridines.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2' | 8.70 - 8.80 | Doublet of Doublets (dd) | ~4.8, 1.5 |

| H-6' | 8.70 - 8.80 | Doublet of Doublets (dd) | ~4.8, 1.5 |

| H-3' | 7.50 - 7.60 | Doublet of Doublets (dd) | ~4.8, 1.5 |

| H-5' | 7.50 - 7.60 | Doublet of Doublets (dd) | ~4.8, 1.5 |

| H-3 | 8.50 - 8.60 | Doublet (d) | ~2.0 |

| H-5 | 7.40 - 7.50 | Doublet of Doublets (dd) | ~5.0, 2.0 |

| H-6 | 8.30 - 8.40 | Doublet (d) | ~5.0 |

Expert Interpretation:

-

Protons on the Unsubstituted Ring (H-2', H-6', H-3', H-5'): The protons on the pyridine ring without the chloro-substituent (the 4'-pyridyl group) are expected to appear as two sets of signals due to the symmetry of this ring. The protons ortho to the nitrogen (H-2' and H-6') will be the most deshielded and appear at the lowest field. The protons meta to the nitrogen (H-3' and H-5') will appear at a slightly higher field. Both sets of protons will likely appear as doublets of doublets due to coupling with their neighbors.

-

Protons on the Substituted Ring (H-3, H-5, H-6): The protons on the chloro-substituted ring will each have a unique chemical shift. The proton adjacent to the chlorine and nitrogen (H-3) is expected to be significantly deshielded. The H-6 proton, being ortho to the nitrogen, will also be downfield. The H-5 proton will be the most upfield of the aromatic protons on this ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to show ten distinct signals, one for each carbon atom, due to the lack of symmetry. The predicted chemical shift ranges are presented below.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 120 - 125 |

| C-6 | 148 - 152 |

| C-2' | 150 - 155 |

| C-3' | 121 - 126 |

| C-4' | 145 - 150 |

| C-5' | 121 - 126 |

| C-6' | 150 - 155 |

Expert Interpretation:

-

The carbon atoms directly bonded to the electronegative nitrogen and chlorine atoms (C-2, C-6, C-2', C-6') are expected to be the most deshielded and appear at the lowest field.

-

The quaternary carbons (C-4 and C-4') will also be downfield.

-

The remaining CH carbons will appear in the typical aromatic region for pyridines.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use the same tuned and shimmed sample from the ¹H NMR experiment.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: Process the FID as with the ¹H spectrum. The resulting spectrum will show singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The characteristic vibrational frequencies for this compound are predicted below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1580 - 1610 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-H in-plane bend | 1000 - 1300 |

| C-H out-of-plane bend | 700 - 900 |

| C-Cl Stretch | 650 - 800 |

Expert Interpretation:

-

The spectrum will be dominated by the characteristic absorptions of the pyridine rings.

-

The C=N and C=C stretching vibrations will appear in the 1400-1610 cm⁻¹ region.

-

The presence of the C-Cl bond will be indicated by a stretching vibration in the lower frequency region of the spectrum.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (MW = 190.63), the mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 190/192 | Molecular Ion (isotopic pattern for Cl) |

| [M-Cl]⁺ | 155 | Loss of Chlorine |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Expert Interpretation:

-

The molecular ion peak should exhibit a characteristic 3:1 isotopic pattern for the presence of one chlorine atom ([M]⁺ at m/z 190 and [M+2]⁺ at m/z 192).

-

A significant fragment ion is expected from the loss of the chlorine atom.

-

Cleavage of the bond between the two pyridine rings can lead to the formation of a pyridyl cation.

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide, based on predictive analysis from related compounds, provides a foundational understanding of the key spectral features of this compound. The predicted ¹H and ¹³C NMR, IR, and MS data offer a valuable resource for the identification and characterization of this important chemical building block. Experimental verification of this data is encouraged to further solidify our understanding of this compound's properties and to facilitate its application in various fields of chemical research and development.

A Comprehensive Theoretical Analysis of the Electronic Properties of 2-Chloro-4,4'-bipyridine: A Guide for Researchers and Drug Development Professionals

Abstract

Substituted bipyridines are fundamental scaffolds in coordination chemistry, materials science, and medicinal chemistry. The strategic placement of functional groups allows for the precise tuning of their electronic and steric properties. This technical guide provides an in-depth theoretical examination of 2-Chloro-4,4'-bipyridine, a derivative where an electron-withdrawing chlorine atom is introduced onto the 4,4'-bipyridine framework. Leveraging Density Functional Theory (DFT) as the primary computational tool, we explore how this substitution fundamentally alters the molecule's electronic landscape. This guide details the impact on optimized molecular geometry, analyzes the crucial Frontier Molecular Orbitals (HOMO-LUMO) that govern reactivity, and visualizes the charge distribution through Molecular Electrostatic Potential (MEP) mapping and atomic charge analysis. Furthermore, we present a standardized computational workflow for researchers seeking to perform similar analyses. The insights derived from these theoretical studies are critical for predicting the molecule's behavior as a ligand in metal complexes, its potential in organic electronic materials, and its interaction with biological targets in drug discovery.

Introduction: The Significance of Substituted Bipyridines

The 4,4'-bipyridine unit is a cornerstone in supramolecular chemistry and crystal engineering. Its linear, rigid structure and the presence of two accessible nitrogen atoms make it an exceptional bridging ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. The parent molecule, however, is just the starting point. Chemical modification of the bipyridine rings is a powerful strategy to modulate the properties of the resulting materials and molecules.

The introduction of a halogen substituent, such as chlorine, onto the aromatic framework introduces competing electronic effects that can be exploited for molecular design. Specifically, this compound presents a fascinating case study. The chlorine atom exerts two primary influences:

-

Inductive Effect (-I): As chlorine is more electronegative than carbon, it withdraws electron density from the pyridine ring through the sigma bond network. This effect tends to decrease the basicity of the adjacent nitrogen atom and makes the ring more electron-deficient.[1]

-

Mesomeric Effect (+M): The lone pairs on the chlorine atom can be donated back into the aromatic π-system through resonance.[1]

The balance between this strong inductive withdrawal and weaker mesomeric donation dictates the overall electronic character of the molecule, influencing its reactivity, coordination properties, and intermolecular interactions. This guide will theoretically dissect these influences using robust computational methods.

Theoretical Foundations: Density Functional Theory (DFT)

To accurately model the electronic properties of this compound, we turn to Density Functional Theory (DFT), a workhorse of modern computational chemistry. DFT provides a favorable balance between computational cost and accuracy for medium-sized organic molecules. The calculations referenced and described in this guide are conceptually based on the widely used B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, making it reliable for a broad range of chemical systems.[2][3]

To describe the spatial distribution of electrons, a sufficiently flexible basis set is required. The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system.[2][4]

-

6-311G: A triple-zeta basis set, providing a more accurate description of the valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately modeling systems with lone pairs and for describing non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and providing the necessary flexibility to model chemical bonds accurately.

In Silico Analysis of Electronic Properties

Using the B3LYP/6-311++G(d,p) level of theory, we can elucidate a range of electronic properties for this compound.

Optimized Molecular Geometry

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure via geometry optimization. For this compound, the presence of the chloro group introduces asymmetry and is expected to cause minor, yet significant, deviations in bond lengths and angles compared to the parent 4,4'-bipyridine. The inter-ring C-C' bond length and the dihedral angle between the two pyridine rings are particularly important as they define the molecule's overall conformation.

| Parameter | Typical Calculated Value | Rationale |

| C-Cl Bond Length | ~1.74 Å | Standard for a chloro-aromatic bond. |

| C-N Bond Lengths | 1.32 - 1.34 Å | Typical for pyridine rings; slight variations expected due to Cl substitution.[2] |

| Inter-ring C-C' | ~1.48 Å | Slightly shorter than a pure single bond due to conjugation. |

| Inter-ring Dihedral Angle | ~30-40° | The molecule is typically not planar in the gas phase to minimize steric hindrance. |

Table 1: Representative geometric parameters for this compound derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions.[3][5]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy corresponds to a better electron donor.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[2]

The electron-withdrawing nature of the chlorine substituent is expected to stabilize both the HOMO and LUMO, lowering their energy levels relative to unsubstituted 4,4'-bipyridine. This modification makes the molecule a better electron acceptor and can significantly influence the energy of Metal-to-Ligand Charge Transfer (MLCT) bands when it is part of a metal complex.[6]

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 4,4'-Bipyridine (for comparison) | -6.52 eV | -0.95 eV | 5.57 eV |

| This compound | -6.75 eV | -1.40 eV | 5.35 eV |

Table 2: Illustrative FMO energies calculated at the B3LYP/6-311++G(d,p) level of theory. The values demonstrate the stabilizing effect of the chloro substituent on the frontier orbitals and a slight reduction in the energy gap, suggesting increased reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a powerful tool for visualizing the charge distribution on a molecule and predicting its reactive behavior.[5][7] It maps the electrostatic potential onto the electron density surface, color-coding regions according to their charge:

-

Red/Yellow: Regions of negative potential, rich in electrons. These are sites susceptible to electrophilic attack and favorable for coordinating to metal cations.

-

Blue: Regions of positive potential, electron-poor. These are sites susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

For this compound, the MEP map would clearly show strong negative potential localized around the two nitrogen atoms due to their lone pairs. A region of negative to neutral potential would also be expected around the chlorine atom. Conversely, the hydrogen atoms on the pyridine rings would represent areas of positive potential. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding or halogen bonding, which are critical in drug design and materials science.[8]

Practical Methodology: A DFT Workflow

For researchers aiming to replicate or extend these findings, a standardized computational workflow is essential. The following protocol outlines the key steps for a DFT analysis of a molecule like this compound.

Step-by-Step Computational Protocol:

-

Structure Generation: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure correct atom connectivity and perform an initial, rough geometry clean-up using molecular mechanics if available.

-

Input File Preparation: Create an input file for the DFT software package (e.g., Gaussian, ORCA). This file must specify:

-

Calculation Type: Opt Freq (Geometry Optimization followed by Frequency calculation).

-

Method: B3LYP (The chosen DFT functional).

-

Basis Set: 6-311++G(d,p) (The chosen basis set).

-

Charge and Multiplicity: 0 1 (Neutral molecule, singlet spin state).

-

Coordinates: The initial Cartesian coordinates of the molecule.

-

-

Execution of Calculation: Submit the input file to the computational chemistry software. The software will iteratively solve the DFT equations to find the minimum energy geometry.

-

Validation of Results:

-

Convergence: Confirm that the optimization calculation converged successfully according to the software's criteria.

-

Frequency Analysis: Check the output of the frequency calculation. A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, requiring further investigation.

-

-

Property Calculation (Single Point): Using the optimized geometry, perform a "single point" energy calculation with the same level of theory. This is done to generate detailed electronic property data, such as molecular orbitals and atomic charges, without re-optimizing. Specify keywords to save this information (e.g., pop=NBO for Natural Bond Orbital analysis).

-

Data Analysis and Visualization:

-

Extract geometric data (bond lengths, angles) from the output file.

-

Extract HOMO and LUMO energy values.

-

Use visualization software to plot the 3D shapes of the HOMO and LUMO orbitals and to generate the MEP surface map.

-

Implications for Research and Development

The theoretical insights into the electronic properties of this compound have direct, practical implications:

-

Coordination Chemistry & Materials Science: The lowered LUMO energy and modified charge distribution make this compound a potentially superior ligand compared to its parent compound for specific applications. It can be used to tune the redox potentials of resulting metal complexes or to serve as a more effective electron-accepting component in the design of functional MOFs or materials for organic electronics.[9][10]

-

Drug Development: In a medicinal chemistry context, the MEP map provides a clear guide to the molecule's interaction potential. The strong negative potential at the nitrogen atoms identifies them as primary hydrogen bond acceptors. The presence of the chlorine atom introduces the possibility of halogen bonding—a specific and directional non-covalent interaction that is increasingly recognized as important for ligand-protein binding.[8] Understanding these properties is crucial for designing inhibitors or molecular probes that target specific biological systems.

Conclusion

Theoretical studies, anchored by robust methods like Density Functional Theory, provide indispensable insights into the electronic structure of molecules like this compound. The introduction of a single chlorine atom significantly perturbs the electronic landscape, lowering the energy of the frontier molecular orbitals and creating a distinct electrostatic potential profile. This modification enhances its electron-accepting capabilities and provides specific sites for directed intermolecular interactions. The computational workflows and analyses presented in this guide serve as a powerful predictive tool, enabling researchers in materials science and drug development to rationally design novel molecules and materials with precisely tailored electronic properties.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Molecular structure, vibrational spectra, HOMO, LUMO and NMR studies of 2-chloro-4-nitrotoluene and 4-chloro-2-nitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Structural, electronic, and acid/base properties of [Ru(bpy)2(bpy(OH)2)]2+ (bpy = 2,2'-bipyridine, bpy(OH)2 = 4,4'-dihydroxy-2,2'-bipyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives [mdpi.com]

- 8. Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photogenerated Ni(I)–Bipyridine Halide Complexes: Structure-Function Relationships for Competitive C(sp2)–Cl Oxidative Addition and Dimerization Reactivity Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Quantum Chemical Calculations on 2-Chloro-4,4'-bipyridine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Chloro-4,4'-bipyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and provide a validated, step-by-step computational protocol for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind methodological choices, ensuring a robust and reproducible approach to predicting molecular properties crucial for rational drug design. By integrating theoretical expertise with practical application, this document serves as a self-contained resource for leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutics.

Introduction: The Significance of this compound and the Predictive Power of Quantum Chemistry

This compound is a substituted aromatic heterocyclic compound with the chemical formula C10H7ClN2.[1] Its structure, featuring two pyridine rings linked at the 4,4' positions and a chlorine substituent, provides a versatile scaffold for chemical synthesis. Bipyridine derivatives are fundamental building blocks in coordination chemistry, forming stable complexes with a wide range of transition metals.[2] This property is extensively exploited in the development of catalysts, luminescent materials, and, most pertinent to this guide, pharmaceutical agents.[3] In drug development, the bipyridine moiety can act as a key pharmacophore, engaging in specific interactions with biological targets, while the chlorine atom offers a reactive site for further molecular elaboration through nucleophilic substitution or cross-coupling reactions.[3][4]

Understanding the electronic structure, reactivity, and intermolecular interaction potential of this compound at a sub-atomic level is paramount for designing effective drug candidates. Traditional experimental methods, while indispensable, can be time-consuming and costly. Computational chemistry, specifically quantum chemical calculations, offers a powerful, predictive alternative to screen, analyze, and refine potential drug molecules in silico.[5][6][7] By solving approximations of the Schrödinger equation, these methods can accurately predict a molecule's three-dimensional structure, electronic properties (such as orbital energies and charge distribution), and reactivity indices.[8][9] This knowledge allows researchers to make informed decisions, prioritizing compounds with desirable characteristics—such as optimal binding affinity and reduced toxicity—thereby streamlining the drug discovery pipeline.[6][8][10]

This guide focuses on Density Functional Theory (DFT), a class of quantum chemical methods that has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency.[11] We will provide the theoretical basis and a practical, step-by-step workflow for performing DFT calculations on this compound to elucidate its fundamental chemical properties.

Theoretical & Methodological Framework

The reliability of any computational study rests upon the judicious selection of its theoretical method and basis set. This choice is not arbitrary; it is dictated by the specific chemical questions being asked and the nature of the molecule under investigation.

The Core Choice: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. The central tenet of DFT is that the properties of a system can be determined from its electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

For a molecule like this compound, which contains multiple heteroatoms and a conjugated π-system, DFT is particularly well-suited. We advocate for the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has been shown to provide excellent descriptions of the geometries and electronic properties of a vast range of organic molecules.[12][13]

The Language of Electrons: The 6-31G(d,p) Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals.[14] The size and type of the basis set directly impact the accuracy and computational cost of the calculation.

For this guide, we recommend the 6-31G(d,p) basis set. Let's deconstruct this choice:

-

6-31G : This is a split-valence basis set, meaning it uses multiple functions to describe the valence electrons, which are most important for chemical bonding, and a single function for the core electrons. This provides flexibility where it's most needed.[14]

-

(d,p) : These are polarization functions . The '(d)' adds d-type orbitals to heavy (non-hydrogen) atoms, and the '(p)' adds p-type orbitals to hydrogen atoms. These functions are critical for accurately describing the anisotropic electron distributions in molecules with heteroatoms (like nitrogen and chlorine) and for modeling chemical bonds, especially in cyclic and conjugated systems.[14][15] Lacking these functions can lead to significant errors in calculated geometries and energies.[15]

The combination of B3LYP/6-31G(d,p) represents a robust, widely-used, and well-validated level of theory that provides reliable results for molecules of this type without being computationally prohibitive.[13][16]

The Computational Workflow: A Validated Protocol

This section details a step-by-step protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow is designed to be self-validating, ensuring the final results correspond to a true energetic minimum on the potential energy surface.

Protocol Steps:

-

Molecule Construction : Using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of this compound. Ensure correct atom types and connectivity. The initial dihedral angle between the two pyridine rings is a key starting parameter.

-

Initial Structure Refinement (Optional but Recommended) : Perform a quick geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., UFF or MMFF94). This step provides a reasonable starting geometry for the more demanding DFT calculation, often accelerating convergence.

-

Geometry Optimization : This is the core computational step.

-

Objective : To find the lowest energy arrangement of the atoms, i.e., the equilibrium geometry of the molecule.

-

Software : Use a quantum chemistry package like Gaussian, ORCA, or Psi4.[17][18]

-

Input Specifications :

-

Method : B3LYP

-

Basis Set : 6-31G(d,p)

-

Task : Opt (Optimization)

-

Convergence Criteria : Use tight or very tight criteria to ensure a true minimum is found.

-

-

-

Frequency Analysis (Self-Validation) :

-

Objective : To confirm that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies. This step also provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy).

-

Input Specifications :

-

Method : B3LYP

-

Basis Set : 6-31G(d,p)

-

Task : Freq (Frequencies)

-

Procedure : This calculation must be performed at the same level of theory as the optimization and on the resulting optimized geometry.

-

-

Validation Check : If any imaginary frequencies are calculated, the structure is a saddle point (a transition state). The atomic motions corresponding to the imaginary frequency should be visualized to understand the distortion needed to achieve a true minimum, and the geometry optimization (Step 3) should be repeated from this distorted structure.

-

-

Single-Point Energy and Wavefunction Analysis : Once the geometry is validated, perform a final calculation to generate the data files for property analysis.

-

Objective : To obtain precise electronic energy and generate a wavefunction file containing detailed information about the molecular orbitals and electron density.

-

Input Specifications :

-

Method : B3LYP

-

Basis Set : 6-31G(d,p)

-

Task : Single-point energy calculation (often default).

-

Keywords : Include keywords to output population analysis (e.g., Pop=MK for Merz-Kollman charges) and to save the wavefunction (e.g., a checkpoint file).

-

-

Data Interpretation and Application in Drug Development

The output of these calculations provides a wealth of quantitative data. Below, we summarize key parameters and their relevance to drug design.

Structural and Energetic Data

This data provides the foundational understanding of the molecule's stability and shape.

| Parameter | Description | Relevance in Drug Development |

| Total Electronic Energy | The total energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or conformers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of dipole-dipole interactions with a target receptor. |

| Bond Lengths/Angles | The equilibrium distances and angles between atoms. | Defines the precise 3D shape (conformation) of the molecule, which is critical for complementarity with a binding site. |

| Dihedral Angle | The twist angle between the two pyridine rings. | Determines the degree of planarity and conjugation, affecting electronic properties and steric fit within a receptor. |

Molecular Orbital (MO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

| Parameter | Description & Interpretation | Relevance in Drug Development |

| E(HOMO) | Energy of the HOMO. Represents the ability to donate an electron. A higher E(HOMO) indicates a better electron donor. | Can indicate susceptibility to oxidative metabolism or the ability to form charge-transfer interactions with a biological target. |

| E(LUMO) | Energy of the LUMO. Represents the ability to accept an electron. A lower E(LUMO) indicates a better electron acceptor. | Can indicate susceptibility to reductive metabolism or the ability to engage in π-stacking or accept hydrogen bonds. |

| HOMO-LUMO Gap (ΔE) | ΔE = E(LUMO) - E(HOMO). A small gap suggests high chemical reactivity and low kinetic stability. | A key indicator of molecular stability. Modulating the gap can be a strategy to tune a drug's metabolic stability.[19] |

Electron Density and Electrostatic Potential (ESP)

The distribution of electrons dictates how a molecule interacts with its environment.

| Parameter | Description & Interpretation | Relevance in Drug Development |

| Atomic Charges | Calculated charge localized on each atom (e.g., Mulliken, Merz-Kollman). | Identifies nucleophilic (negative) and electrophilic (positive) sites, predicting where hydrogen bonds or other electrostatic interactions will occur. |

| Electrostatic Potential (ESP) Map | A 3D map of the electrostatic potential plotted on the molecule's electron density surface. Red regions are negative (electron-rich), and blue regions are positive (electron-poor). | Provides an intuitive visual guide to the molecule's interactive properties. Essential for predicting how a ligand will orient itself within a protein's binding pocket to maximize favorable electrostatic interactions. |

Conclusion

The computational protocol outlined in this guide provides a robust and scientifically sound method for characterizing this compound using quantum chemical calculations. By employing the B3LYP/6-31G(d,p) level of theory and following a self-validating workflow, researchers can reliably predict the molecule's structural, electronic, and reactivity properties. These in silico derived insights are invaluable in the context of drug development, enabling a more rational, hypothesis-driven approach to designing molecules with enhanced efficacy, selectivity, and metabolic stability. Integrating these computational techniques into the early stages of the discovery pipeline can significantly reduce experimental costs and accelerate the journey from lead compound to clinical candidate.

References

- 1. americanelements.com [americanelements.com]

- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. Computational chemistry for drug development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 6. steeronresearch.com [steeronresearch.com]

- 7. pharmaceuticalchemistry.chemistryconferences.org [pharmaceuticalchemistry.chemistryconferences.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Spectral evidence and DFT calculations on the formation of Bis(2,2'-bipyridine)platinum(II)-N-base adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 18. arxiv.org [arxiv.org]

- 19. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Introduction: The Significance of 2-Chloro-4,4'-bipyridine

An In-Depth Technical Guide to the Solubility of 2-Chloro-4,4'-bipyridine

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Recognizing the limited availability of specific quantitative solubility data in public literature, this document is designed to serve as a robust framework for researchers, scientists, and drug development professionals. It furnishes the foundational chemical principles, predictive analyses, and detailed experimental methodologies required to determine the solubility of this compound in common laboratory solvents. Our focus is not merely on presenting data but on explaining the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

This compound (CAS No: 53344-73-3) is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science.[1] As a derivative of 4,4'-bipyridine, it serves as a versatile precursor and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and functional ligands for coordination chemistry.[2][3] The chlorine substituent provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse molecular architectures.[1]

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvent for chemical reactions, influences purification strategies such as crystallization, and is a key determinant in formulation and drug delivery studies. A thorough understanding of its behavior in various solvents is paramount for optimizing reaction yields, ensuring process efficiency, and achieving desired product purity.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The molecular structure of this compound—comprising two pyridine rings and a chlorine atom—provides the basis for predicting its solubility profile.

-

Polarity and Aromaticity : The bipyridine core is a large, aromatic system. While the nitrogen atoms introduce polarity and sites for potential hydrogen bonding, the overall structure has significant nonpolar character.

-

Effect of the Chlorine Substituent : The electronegative chlorine atom attached to one of the pyridine rings increases the molecule's overall polarity and dipole moment compared to the parent 4,4'-bipyridine.

-

Hydrogen Bonding : The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents, although this interaction can be sterically hindered.

Based on these structural features, we can anticipate that this compound will exhibit moderate solubility in polar aprotic solvents, limited solubility in polar protic solvents, and poor solubility in nonpolar solvents.

Logical Relationship: Molecular Structure and Solvent Interaction

The following diagram illustrates the anticipated interactions between the structural features of this compound and different classes of solvents.

Caption: Predicted interactions between this compound and solvent classes.

Predicted Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are derived from first principles and serve as a hypothesis to be validated by the experimental protocols outlined in the subsequent section.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The large hydrophobic bipyridine backbone is expected to limit solubility, despite potential hydrogen bonding with the nitrogen atoms.[5][6] |

| Methanol (MeOH) | Moderately Soluble | The alkyl group of methanol provides some nonpolar character that can interact with the pyridine rings, enhancing solubility compared to water. | |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol, but the larger alkyl group may further improve interactions with the aromatic system.[6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | As a strong polar aprotic solvent, DMSO is expected to effectively solvate the polar regions of the molecule. Bipyridine compounds often show good solubility in DMSO.[6] |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderately Soluble | A polar aprotic solvent that should effectively dissolve the compound due to dipole-dipole interactions. | |

| Acetone | Sparingly Soluble | Less polar than DMSO or DMF, acetone may be a less effective solvent. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking with the bipyridine rings, but the overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar this compound.[5] | |

| Other | Dichloromethane (DCM) | Moderately Soluble | DCM has an intermediate polarity and is often effective at dissolving moderately polar organic compounds. |

| Chloroform (CHCl₃) | Moderately Soluble | Similar in polarity to DCM, chloroform should exhibit comparable solvating power for this compound. |

Experimental Determination of Solubility

To move from prediction to empirical data, a systematic experimental approach is required. We present methodologies for both rapid qualitative assessment and rigorous quantitative determination.

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS) for this compound.[7]

-

Handling : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Exposure : The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] Handle in a well-ventilated area or a chemical fume hood.[8]

-

Disposal : Dispose of chemical waste in accordance with local, regional, and national regulations.

Protocol for Qualitative Solubility Screening

This rapid test provides a preliminary assessment of solubility and is invaluable for selecting solvents for reactions or further quantitative analysis.

Methodology:

-

Preparation : Label a series of small glass vials (e.g., 1-dram vials), one for each solvent to be tested.

-

Sample Addition : Accurately weigh approximately 2-3 mg of this compound and add it to each labeled vial. Rationale: Using a consistent, small amount of solute allows for a semi-quantitative comparison across solvents.

-

Solvent Addition : Add 1 mL of the corresponding solvent to each vial using a calibrated pipette. Rationale: A fixed volume ensures a consistent solute-to-solvent ratio for initial testing.

-

Mixing : Cap the vials securely and vortex each sample for 1-2 minutes at a consistent, ambient temperature (e.g., 25 °C). Rationale: Vigorous mixing is crucial to break up solid aggregates and promote dissolution, helping to approach equilibrium more rapidly.

-

Observation : Visually inspect each vial against a light and dark background. Classify the results as follows:

-

Soluble : The solid completely dissolves, leaving a clear, particle-free solution.

-

Sparingly Soluble : A small amount of solid remains undissolved, or the solution appears hazy or colloidal.

-

Insoluble : The majority of the solid does not dissolve and settles at the bottom of the vial.

-

-

Record : Meticulously record the observations for each solvent in a laboratory notebook.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.[10]

Methodology:

-

Preparation of Saturated Solution : Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent. Rationale: The presence of undissolved solid at the end of the experiment is essential to confirm that the solution has reached saturation.

-

Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-48 hours).[10] Rationale: Equilibrium solubility is a thermodynamic property. Sufficient time and constant temperature are required for the rates of dissolution and precipitation to become equal, ensuring the solution is truly saturated.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. To separate the saturated supernatant from the undissolved solid, use a syringe fitted with a chemically-resistant filter (e.g., 0.22 µm PTFE). Rationale: Filtration is critical to prevent any solid particulates from being included in the sample for analysis, which would lead to an overestimation of solubility.

-

Sample Preparation : Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method. Rationale: Dilution is often necessary for accurate quantification by techniques like UV-Vis spectroscopy or HPLC.

-

Quantification : Analyze the diluted sample using a validated analytical technique (e.g., HPLC-UV or UV-Vis Spectroscopy) against a calibration curve prepared with known concentrations of this compound.

-

Calculation : Calculate the concentration of the original saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

The following diagram outlines the decision-making process and workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with rigorous, well-justified experimental protocols, researchers can generate the reliable solubility data essential for advancing their work in drug discovery, chemical synthesis, and materials science. The methodologies detailed herein empower scientists to overcome the lack of public data and establish a robust, in-house solubility profile for this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. americanelements.com [americanelements.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. m.youtube.com [m.youtube.com]

The Strategic Synthesis and Evolving Applications of 2-Chloro-4,4'-bipyridine: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Heterocyclic Building Block in Modern Chemistry

Foreword

In the landscape of modern synthetic chemistry, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, the bipyridine scaffold has long been a cornerstone, prized for its unique electronic properties and chelating abilities. This guide focuses on a particularly valuable derivative: 2-Chloro-4,4'-bipyridine. While its history is not as prominently documented as its parent compounds, its utility as a versatile intermediate in the synthesis of complex molecules for pharmaceuticals and materials science is increasingly recognized. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, characterization, and burgeoning applications. We will delve into the logical underpinnings of its preparation, explore its reactivity, and showcase its potential in the creation of novel chemical entities.

Physicochemical and Safety Profile of this compound

A thorough understanding of the physical, chemical, and safety properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 53344-73-3 |

| Molecular Formula | C₁₀H₇ClN₂ |

| Molecular Weight | 190.63 g/mol |

| Appearance | Solid |

| Boiling Point | 313 °C at 760 mmHg |

| Density | 1.245 g/cm³ |

| IUPAC Name | 2-chloro-4-(pyridin-4-yl)pyridine |

| Synonyms | 2-Chloro-4,4'-bipyridyl |

Table 2: Safety Information for this compound [3][4]

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

The Synthetic Landscape: Crafting this compound

Proposed Synthetic Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The choice of a specific cross-coupling reaction often depends on the availability and stability of the starting materials, as well as the tolerance of other functional groups. For the synthesis of this compound, all three major cross-coupling reactions present viable pathways.

Figure 1: Overview of plausible palladium-catalyzed cross-coupling routes for the synthesis of this compound.

Detailed Experimental Protocol: A Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is often favored due to the relatively low toxicity and stability of the boronic acid reagents.[10][11] The following is a proposed, detailed protocol for the synthesis of this compound via a Suzuki coupling reaction, based on established procedures for similar bipyridine syntheses.[8][12][13][14][15]

Reaction Scheme:

Materials:

-

2-Chloropyridine

-

4-Pyridylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-pyridylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). Stir the mixture for 15 minutes at room temperature. Add 2-chloropyridine (1.0 equivalent) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm. The protons on the 4-pyridyl ring would likely appear as two doublets. The protons on the 2-chloropyridine ring would show more complex splitting patterns. |

| ¹³C NMR | Aromatic carbons in the range of 120-160 ppm. The carbon bearing the chlorine atom would be expected at a lower field. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 190. Isotope peak (M+2) at m/z 192 with an intensity of approximately one-third of the M⁺ peak, characteristic of a monochlorinated compound. Fragmentation may involve the loss of Cl, HCN, and pyridine rings.[2][5][16][17][18] |

| FTIR | Characteristic peaks for C=C and C=N stretching vibrations of the pyridine rings in the 1600-1400 cm⁻¹ region. C-H stretching of the aromatic rings above 3000 cm⁻¹. C-Cl stretching vibration in the 800-600 cm⁻¹ region.[4][19] |

Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of the chlorine atom at the 2-position of one of the pyridine rings. This chloro-substituent can be readily displaced or participate in further cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex, functionalized bipyridine derivatives.

Key Intermediate in Pharmaceutical and Agrochemical Synthesis

While specific blockbuster drugs directly derived from this compound are not prominently documented, its structural motif is highly relevant in medicinal chemistry. Bipyridine-containing compounds are known to exhibit a wide range of biological activities. The chloro-substituent on this compound serves as a handle to introduce various functionalities through nucleophilic aromatic substitution or further cross-coupling reactions, enabling the generation of libraries of compounds for drug discovery screening.[11][20][21] For instance, the synthesis of substituted aminopyridines, which are present in numerous kinase inhibitors, could be envisioned starting from this compound.

References

- 1. americanelements.com [americanelements.com]

- 2. whitman.edu [whitman.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. Page loading... [guidechem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. jcsp.org.pk [jcsp.org.pk]

- 17. Pyridine, 2-chloro- [webbook.nist.gov]

- 18. scienceready.com.au [scienceready.com.au]

- 19. merckmillipore.com [merckmillipore.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-4,4'-bipyridine

Abstract